molecular formula C11H10BrNOS B3302874 1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one CAS No. 919296-23-4

1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one

Cat. No.: B3302874
CAS No.: 919296-23-4
M. Wt: 284.17 g/mol
InChI Key: ADMHKTPSKNRFQM-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant class of heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane (DCM). The subsequent step involves the reaction with thiols to introduce the sulfanyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to achieve this. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding thiol derivatives.

Common Reagents and Conditions:

  • Oxidation: H2O2, mCPBA, and acetic acid.

  • Reduction: LiAlH4, THF (tetrahydrofuran).

  • Substitution: Various nucleophiles (e.g., amines, alcohols) and suitable solvents.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiol Derivatives: Resulting from reduction reactions.

  • Substituted Indoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, and this compound has been investigated for its potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one is unique among indole derivatives due to its specific structural features, such as the presence of the bromine atom and the sulfanyl group. Similar compounds include:

  • 5-Bromoindole: Lacks the sulfanylpropan-2-one moiety.

  • 3-Sulfanylpropan-2-one derivatives: Lack the bromine atom and the indole core.

  • Other brominated indoles: May have different substituents or functional groups.

Biological Activity

1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one, also known as a derivative of indole, has garnered attention for its potential biological activities. This compound is part of a broader class of indole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on recent research findings and case studies.

The compound's structure is characterized by the presence of a bromine atom and a sulfanyl group, which contribute to its reactivity and biological interactions. The molecular formula is C10H10BrNOSC_10H_{10}BrNOS.

Antimicrobial Activity

Research has highlighted the compound's significant antimicrobial properties. A study evaluated various indole derivatives against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that compounds with similar structural features exhibited potent antimicrobial activity, suggesting that this compound may also possess comparable efficacy against these pathogens .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98 μg/mL
This compoundMycobacterium tuberculosisTBD

Anticancer Activity

The antiproliferative effects of indole derivatives have been well-documented. In vitro studies have shown that certain indole compounds can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism is believed to involve the induction of apoptosis in cancer cells .

Case Study: Indole Derivative in Cancer Treatment
A notable study investigated the cytotoxic effects of various indole derivatives on cancer cell lines. Results indicated that compounds with a similar structure to this compound showed significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Key Enzymes : Indole derivatives may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to proteins involved in disease pathways, enhancing its potential as a therapeutic agent against infections and tumors .

Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c12-8-1-2-11-10(4-8)7(5-13-11)3-9(14)6-15/h1-2,4-5,13,15H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMHKTPSKNRFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658830
Record name 1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919296-23-4
Record name 1-(5-Bromo-1H-indol-3-yl)-3-sulfanylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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